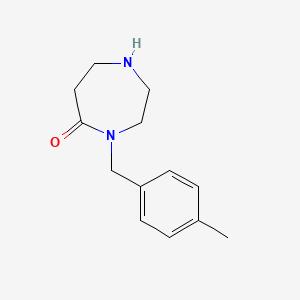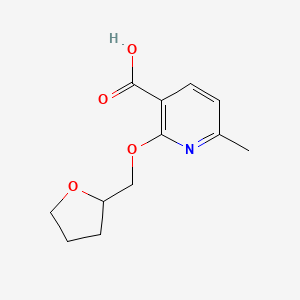![molecular formula C6H12ClNO B1394877 3-氧杂-8-氮杂双环[3.2.1]辛烷盐酸盐 CAS No. 904316-92-3](/img/structure/B1394877.png)
3-氧杂-8-氮杂双环[3.2.1]辛烷盐酸盐
描述
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular formula of 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride is C6H12ClNO . Its molecular weight is 149.62 g/mol .Chemical Reactions Analysis
The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Physical and Chemical Properties Analysis
The physical form of 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride is solid . It should be stored at room temperature in an inert atmosphere .科学研究应用
Tropane 生物碱的合成
8-氮杂双环[3.2.1]辛烷骨架是 3-氧杂-8-氮杂双环[3.2.1]辛烷盐酸盐的一部分,是 tropane 生物碱家族的中心核心 . 这些生物碱表现出多种有趣的生物活性 . 因此,旨在以立体选择性方式制备这种基本结构的研究引起了世界各地许多研究小组的关注 .
有机合成
3-氧杂-8-氮杂双环[3.2.1]辛烷盐酸盐用作有机合成中重要的原料和中间体 . 它在形成复杂的有机化合物中起着至关重要的作用。
农用化学品应用
该化合物也用于农用化学领域 . 它可用于合成各种农用化学品,有助于开发更有效和环保的农业实践。
制药应用
在制药领域,3-氧杂-8-氮杂双环[3.2.1]辛烷盐酸盐用作关键中间体 . 它可用于合成各种药物,特别是与神经和精神疾病相关的药物 .
染料领域
3-氧杂-8-氮杂双环[3.2.1]辛烷盐酸盐也用于染料领域 . 它可用于合成各种染料,有助于开发更鲜艳和更持久的颜色。
治疗剂的开发
正在研究开发用于立体控制合成 tropanes 或相关支架的有效方法,这些支架的结构特点是含有 8-氮杂双环[3.2.1]辛烷核心 . 这些化合物具有潜在的治疗应用,主要与治疗神经和精神疾病有关,如帕金森病、抑郁症、精神分裂症或惊恐障碍 .
安全和危害
未来方向
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in the synthesis and application of compounds like 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride.
作用机制
- The primary targets of 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride are not explicitly mentioned in the available literature. However, it is used for the development of PI3K inhibitors .
Target of Action
Action Environment
生化分析
Biochemical Properties
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride plays a significant role in biochemical reactions, particularly in organic synthesis and pharmaceutical development . It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s activity.
Cellular Effects
The effects of 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism. Additionally, it affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation.
Molecular Mechanism
At the molecular level, 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride exerts its effects through various mechanisms . It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition results in increased levels of acetylcholine, which can affect neurotransmission. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride can change over time in laboratory settings . Its stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. In in vivo studies, long-term exposure to the compound can result in adaptive changes in cellular function, such as upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride vary with different dosages in animal models . At low doses, the compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride is involved in various metabolic pathways . It interacts with enzymes such as cytochrome P450 and monoamine oxidase, which are essential for its metabolism. These interactions can affect metabolic flux and alter the levels of metabolites in the body. For example, the compound can be metabolized into active or inactive forms, depending on the specific enzymes involved in its metabolism.
Transport and Distribution
The transport and distribution of 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . It can be transported across cell membranes via active or passive transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride is crucial for its activity and function . It can be targeted to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum. This targeting is often mediated by specific signals or post-translational modifications that direct the compound to its site of action. The localization of the compound can affect its efficacy and the nature of its interactions with other biomolecules.
属性
IUPAC Name |
3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6-4-8-3-5(1)7-6;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOHPFLNQAVPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694814 | |
| Record name | 3-Oxa-8-azabicyclo[3.2.1]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904316-92-3 | |
| Record name | 3-Oxa-8-azabicyclo[3.2.1]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394794.png)
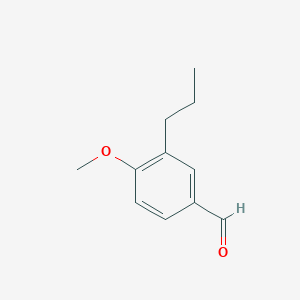
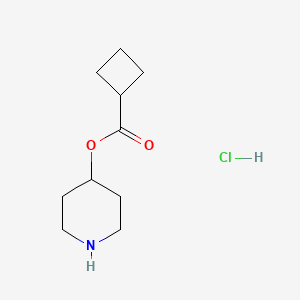
![4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394800.png)
![4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394801.png)
![4-[2-(3-Piperidinyl)ethyl]morpholine](/img/structure/B1394802.png)
![4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid](/img/structure/B1394803.png)
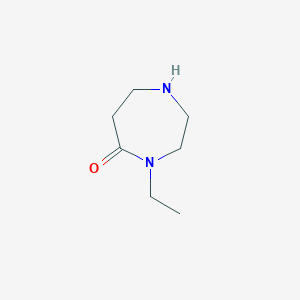
![4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394806.png)


